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Cat. No.: B072464 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dibromomaleimide is a reactive chemical compound that has garnered significant attention in

the fields of bioconjugation, medicinal chemistry, and materials science. Its unique chemical

structure, featuring a maleimide ring substituted with two bromine atoms, imparts a distinct

reactivity profile, making it a valuable tool for selectively modifying biomolecules, particularly

proteins and peptides. This technical guide provides a comprehensive overview of the core

chemical properties, structure, and reactivity of dibromomaleimide, with a focus on its

applications in drug development and research.

Chemical Structure and Properties
Dibromomaleimide, also known as 3,4-dibromo-1H-pyrrole-2,5-dione, possesses a planar

five-membered ring structure. The electron-withdrawing nature of the two bromine atoms and

the two carbonyl groups makes the carbon-carbon double bond highly electrophilic and

susceptible to nucleophilic attack.

Caption: Chemical structure of 2,3-dibromomaleimide.

A summary of its key chemical and physical properties is presented in the table below.
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Property Value References

Molecular Formula C₄HBr₂NO₂ [1][2]

Molecular Weight 254.86 g/mol [1]

Melting Point 228-231 °C [1]

Appearance Solid [1]

SMILES BrC1=C(Br)C(=O)NC1=O [1]

InChI
1S/C4HBr2NO2/c5-1-

2(6)4(9)7-3(1)8/h(H,7,8,9)
[1]

Spectroscopic Data
The structural characterization of dibromomaleimide is supported by various spectroscopic

techniques.
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Spectroscopic Data Interpretation

¹H NMR

Due to the absence of protons on the maleimide

ring, the ¹H NMR spectrum of unsubstituted 2,3-

dibromomaleimide is expected to show a broad

singlet for the N-H proton, the chemical shift of

which is highly dependent on the solvent and

concentration.

¹³C NMR

The ¹³C NMR spectrum is expected to show two

main signals: one for the carbonyl carbons

(C=O) and another for the bromine-substituted

carbons (C-Br) of the double bond. The exact

chemical shifts can vary depending on the

solvent.

Infrared (IR) Spectroscopy

The IR spectrum would prominently feature

strong absorption bands corresponding to the

C=O stretching of the imide group (typically

around 1700-1750 cm⁻¹) and the N-H stretching

vibration (around 3200-3400 cm⁻¹).

Mass Spectrometry

The mass spectrum will show the molecular ion

peak (M+) corresponding to its molecular

weight, along with a characteristic isotopic

pattern due to the presence of two bromine

atoms.

Reactivity and Applications in Bioconjugation
The primary utility of dibromomaleimide in research and drug development lies in its high

reactivity towards thiol groups, such as those found in the cysteine residues of proteins.[3] This

reactivity allows for the selective formation of stable covalent bonds.

Disulfide Bridging
A key application of dibromomaleimide is in the bridging of disulfide bonds in proteins.[3] This

process involves the reduction of a native disulfide bond to yield two free thiol groups, which

then react with the dibromomaleimide. The two bromine atoms act as leaving groups, and a
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new covalent bridge is formed, effectively re-linking the polypeptide chains. This strategy is

particularly valuable in the development of antibody-drug conjugates (ADCs), as it allows for

site-specific conjugation while maintaining the overall structure of the antibody.[4]

Protein with Disulfide Bond

Reduced Protein with Free Thiols

Reduction (e.g., TCEP)

Stable Bridged Conjugate

Reaction

Dibromomaleimide

Hydrolysis

Highly Stable Maleamic Acid Adduct

Click to download full resolution via product page

Caption: Workflow for disulfide bridging using dibromomaleimide.

The resulting dithiomaleimide adduct can undergo hydrolysis to form a highly stable

dithiomaleamic acid, which is resistant to retro-Michael reactions, a common issue with

traditional maleimide-thiol conjugates.[4] This enhanced stability is a significant advantage for

in vivo applications.

Experimental Protocols
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Synthesis of 2,3-Dibromomaleimide from Dibromomaleic
Anhydride
A common method for the synthesis of N-substituted dibromomaleimides involves the

reaction of dibromomaleic anhydride with a primary amine, followed by dehydrative cyclization,

often by heating in acetic acid.[5] For the synthesis of the parent 2,3-dibromomaleimide (with

an N-H group), a similar reaction can be performed using a source of ammonia.

Materials:

Dibromomaleic anhydride

Ammonia source (e.g., ammonium carbonate or aqueous ammonia)

Glacial acetic acid

Appropriate organic solvents for workup and purification (e.g., ethyl acetate, hexanes)

Procedure:

Dissolve dibromomaleic anhydride in a suitable solvent.

Add the ammonia source to the solution and stir at room temperature to form the maleamic

acid intermediate.

Add glacial acetic acid and heat the mixture to reflux to induce cyclization to the imide.

Monitor the reaction by a suitable technique (e.g., TLC or LC-MS).

Upon completion, cool the reaction mixture and perform an aqueous workup to remove

acetic acid and other water-soluble impurities.

Extract the product into an organic solvent.

Dry the organic layer, concentrate, and purify the crude product by recrystallization or

column chromatography to obtain pure 2,3-dibromomaleimide.

General Protocol for Disulfide Bridging of a Peptide
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This protocol provides a general guideline for the disulfide bridging of a peptide, such as

somatostatin, using dibromomaleimide.[3]

Materials:

Peptide containing a disulfide bond

Tris(2-carboxyethyl)phosphine (TCEP)

2,3-Dibromomaleimide

Reaction buffer (e.g., 50 mM sodium phosphate, pH 6.2-7.4)

Organic co-solvent if needed for solubility (e.g., acetonitrile, DMF)

Procedure:

Peptide Reduction: Dissolve the lyophilized peptide in the reaction buffer to a desired

concentration (e.g., 0.25 mg/mL). Add a slight molar excess (e.g., 1.1 equivalents) of TCEP

to reduce the disulfide bond. Incubate the mixture at room temperature for a sufficient time

(e.g., 1 hour) to ensure complete reduction.

Conjugation: To the solution of the reduced peptide, add a slight molar excess (e.g., 1.1

equivalents) of a stock solution of dibromomaleimide in a suitable organic solvent.

Reaction Monitoring: Allow the reaction to proceed at room temperature. The reaction is

typically rapid and can be monitored by LC-MS to confirm the formation of the bridged

product.

Hydrolysis (Optional but Recommended for Stability): After the initial conjugation, the pH of

the solution can be adjusted to slightly basic conditions (e.g., pH 8.0-8.5) to promote the

hydrolysis of the dithiomaleimide to the more stable dithiomaleamic acid.

Purification: The final conjugate can be purified using standard techniques such as size-

exclusion chromatography or reverse-phase HPLC to remove excess reagents.
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Caption: Experimental workflow for peptide disulfide bridging.
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Conclusion
Dibromomaleimide is a powerful and versatile reagent for chemical biology and drug

development. Its ability to efficiently and selectively react with thiols to form stable, bridged

structures makes it an invaluable tool for the site-specific modification of proteins and peptides.

The enhanced stability of the resulting conjugates following hydrolysis further underscores its

utility for in vivo applications. This guide provides the foundational knowledge of its chemical

properties, structure, and reactivity, along with practical experimental protocols, to aid

researchers in leveraging the full potential of dibromomaleimide in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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